8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound that belongs to the class of xanthine derivatives Xanthines are known for their stimulant effects, particularly on the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-fluorobenzyl chloride.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Amination: The resulting intermediate is then subjected to an amination reaction with ethylamine under reflux conditions to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the xanthine ring, potentially forming hydroxyl derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of N-oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its xanthine backbone suggests it may interact with adenosine receptors, influencing cellular signaling pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Xanthine derivatives are known for their bronchodilator and stimulant properties, making this compound a candidate for treating respiratory conditions and certain neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interaction with adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade can result in various physiological effects, including bronchodilation and central nervous system stimulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
What sets 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is the presence of the ethylamino and 4-fluorobenzyl groups. These modifications can potentially enhance its binding affinity to adenosine receptors and alter its pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C16H18FN5O2 |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
8-(ethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18FN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-5-7-11(17)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19) |
InChI Key |
DWQIAEMIAZQBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.